

Spectroscopic Identification of 1-Methyl-1H-borepin: A Technical Guide

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Compound of Interest

Compound Name: 1H-borepin, 1-methyl-

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This technical guide provides an in-depth overview of the spectroscopic methods used to identify and characterize 1-methyl-1H-borepin, a heterocyclic organic compound containing a boron atom in a seven-membered ring. The unique electronic structure of the borepin ring system, which can exhibit aromatic properties, makes its spectroscopic analysis a key area of interest in materials science and synthetic chemistry. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and other relevant techniques. Detailed experimental protocols and data interpretation are provided to assist researchers in the unambiguous identification of this compound.

Overview of 1-Methyl-1H-borepin

1-Methyl-1H-borepin is a derivative of the parent borepin ring system, where a methyl group is attached to the boron atom. The borepin ring is isoelectronic with the tropylium cation, suggesting the potential for 6π -electron aromaticity. Spectroscopic techniques are crucial for confirming the molecular structure and probing the electronic properties of this unique heterocycle.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of 1-methyl-1H-borepin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-methyl-1H-borepin, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

Table 1: ^{11}B NMR Data for 1-Methyl-1H-borepin[1]

Nucleus	Chemical Shift (δ) in ppm
^{11}B	54.8

Relative to external $\text{BF}_3 \cdot \text{OEt}_2$

Table 2: Mass Spectrometry Data for 1-Methyl-1H-borepin

m/z	Relative Intensity (%)	Assignment
104	27.91	$[\text{M}]^+$ (Molecular Ion)
103	99.99	$[\text{M}-\text{H}]^+$ (Base Peak)
89	28.12	$[\text{M}-\text{CH}_3]^+$
78	29.58	$[\text{C}_6\text{H}_6]^+$
102	24.68	$[\text{M}-2\text{H}]^+$

Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS).

Note: Specific ^1H and ^{13}C NMR chemical shifts and coupling constants for 1-methyl-1H-borepin are not readily available in the public domain but are reported in specialized literature.

Researchers should refer to the primary publication by Ashe, Klein, and Rousseau (1993) for detailed assignments.

Experimental Protocols

The following sections describe the general experimental procedures for the synthesis and spectroscopic analysis of 1-methyl-1H-borepin.

Synthesis of 1-Methyl-1H-borepin

The synthesis of 1-methyl-1H-borepin can be achieved through the reaction of a stannepin precursor with a methylboron dihalide. A general procedure is as follows:

- **Precursor Synthesis:** 1,1-Dibutylstannepin is prepared according to established literature methods.
- **Reaction:** 1,1-Dibutylstannepin is reacted with methylboron dibromide in an inert solvent such as benzene. The reaction involves a tin-boron exchange.
- **Purification:** The resulting 1-methyl-1H-borepin is a volatile, oxygen-sensitive liquid and is typically purified by distillation under reduced pressure. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

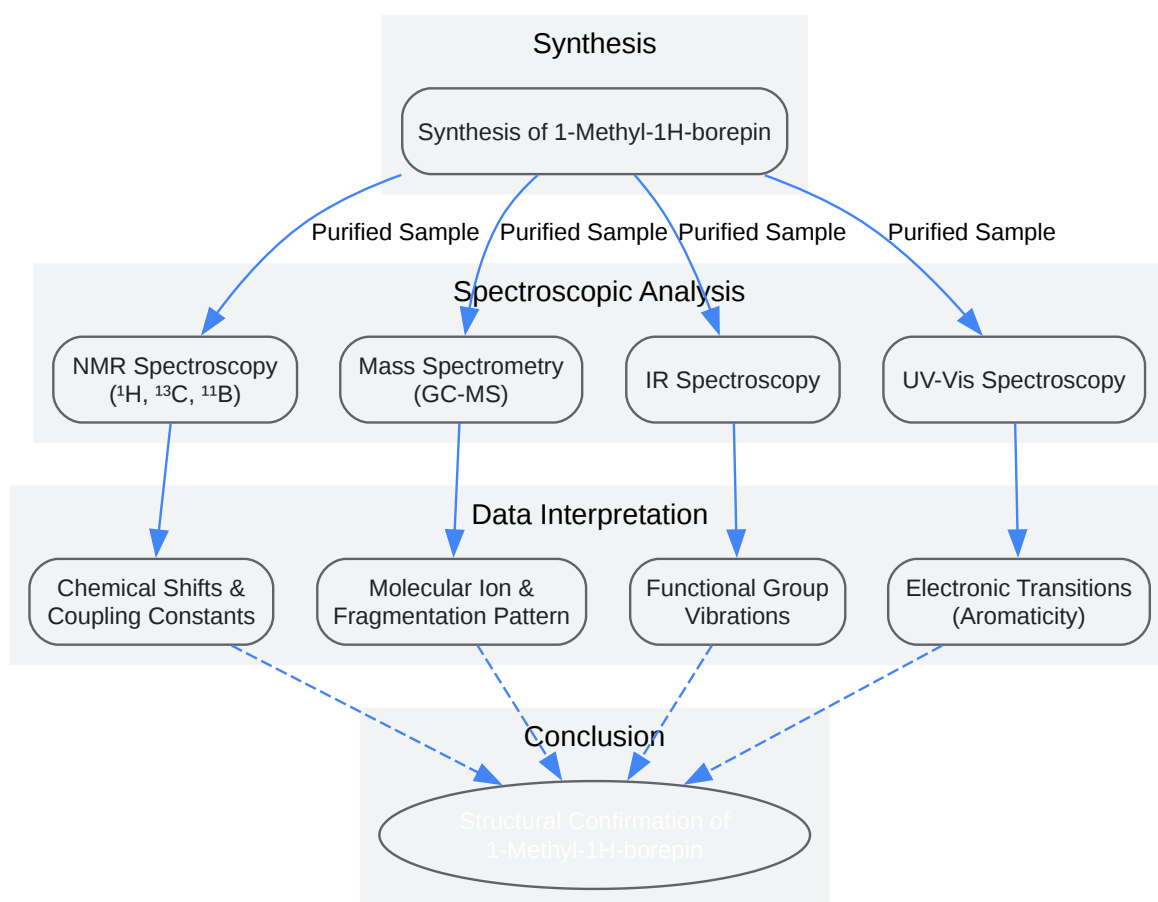
Spectroscopic Analysis

- **Sample Preparation:** Samples for NMR analysis are prepared by dissolving a small amount of purified 1-methyl-1H-borepin in a deuterated solvent (e.g., C_6D_6) under an inert atmosphere.
- **Instrumentation:** 1H , ^{13}C , and ^{11}B NMR spectra are recorded on a high-field NMR spectrometer.
- **^{11}B NMR:** The ^{11}B NMR spectrum is typically acquired with proton decoupling to obtain a single sharp resonance. The chemical shift is referenced to an external standard of $BF_3 \cdot OEt_2$.
- **1H and ^{13}C NMR:** Standard one-dimensional 1H and $^{13}C\{^1H\}$ NMR experiments are performed. For complete structural assignment, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
- **Analysis:** A dilute solution of 1-methyl-1H-borepin in a volatile organic solvent is injected into the GC. The mass spectrum is recorded as the compound elutes from the GC column. The

fragmentation pattern is then analyzed to confirm the molecular weight and identify characteristic fragments.

Logical Workflow for Identification

The spectroscopic identification of 1-methyl-1H-borepin follows a logical workflow that integrates data from multiple analytical techniques.



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References

- 1. junzhu.chem8.org [junzhu.chem8.org]
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